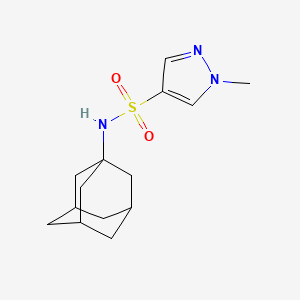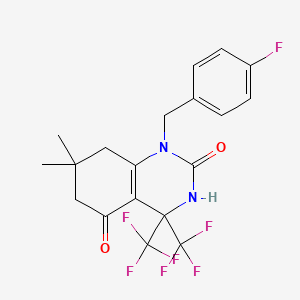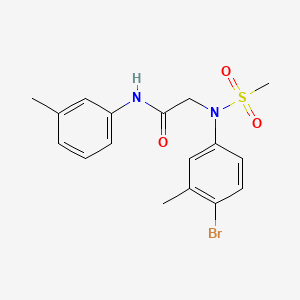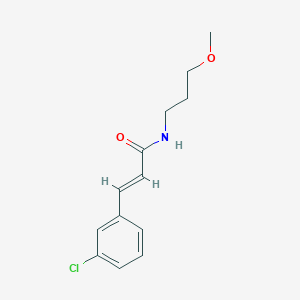
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide
Descripción general
Descripción
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Mecanismo De Acción
BPN14770 is a selective inhibitor of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, an enzyme that hydrolyzes cAMP in the brain. By inhibiting 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, BPN14770 increases cAMP levels in the brain, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that play a role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve memory and cognitive function in preclinical models of cognitive impairment. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPN14770 is its selectivity for 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, which reduces the risk of off-target effects. It has also shown good bioavailability and brain penetration in preclinical studies. However, one limitation of BPN14770 is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of BPN14770. One direction is the development of more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors that may have improved efficacy and reduced side effects. Another direction is the investigation of the effects of BPN14770 in combination with other drugs for the treatment of cognitive disorders. Finally, the development of biomarkers for the early detection and diagnosis of cognitive impairment may enable the use of BPN14770 as a preventive measure for Alzheimer's disease and other cognitive disorders.
Conclusion:
BPN14770 is a promising small molecule drug for the treatment of cognitive disorders such as Alzheimer's disease. Its selective inhibition of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide and its ability to increase cAMP levels in the brain make it a promising candidate for improving memory and cognitive function. Further research is needed to fully understand its mechanism of action and to develop more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors for the treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
BPN14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been tested in several animal models of Alzheimer's disease, including transgenic mouse models, and has been found to improve cognitive function and reduce amyloid beta deposition in the brain.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-15-12-21(13-16-24)23-22(25)17-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITGBEPHXSCZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![N-(4-{2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B4674171.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)

![5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4674180.png)
![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)

![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)



![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)